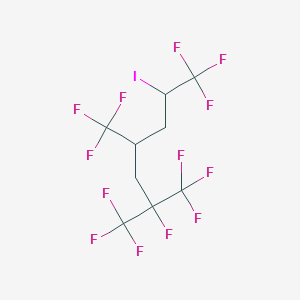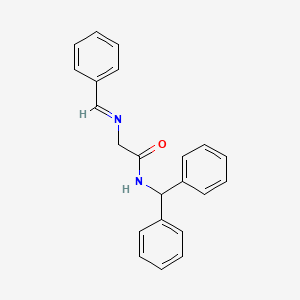![molecular formula C23H26F6O2 B14193589 1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-37-4](/img/structure/B14193589.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique molecular structure. This compound features a nonane backbone with two oxy linkages, each connected to a benzene ring substituted with trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:
Formation of the Nonane Backbone: The nonane backbone can be synthesized through various organic reactions, such as the coupling of shorter carbon chains.
Introduction of Oxy Linkages: The oxy linkages are introduced through etherification reactions, where hydroxyl groups react with alkyl halides in the presence of a base.
Attachment of Benzene Rings: The benzene rings are attached via nucleophilic substitution reactions, where the oxy linkages react with benzyl halides.
Substitution with Trifluoromethyl Groups: The trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl-substituted benzene rings. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s stability and reactivity are influenced by the presence of trifluoromethyl groups, which can enhance its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethanediyl linkage instead of a nonane backbone.
Ethylene glycol diphenyl ether: Contains an ethylene glycol linkage with phenyl groups.
2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid: Similar nonane backbone with different functional groups.
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is unique due to its nonane backbone and trifluoromethyl-substituted benzene rings, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
922718-37-4 |
|---|---|
Formule moléculaire |
C23H26F6O2 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-4-[9-[4-(trifluoromethyl)phenoxy]nonoxy]benzene |
InChI |
InChI=1S/C23H26F6O2/c24-22(25,26)18-8-12-20(13-9-18)30-16-6-4-2-1-3-5-7-17-31-21-14-10-19(11-15-21)23(27,28)29/h8-15H,1-7,16-17H2 |
Clé InChI |
LVYGALAZISBHEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


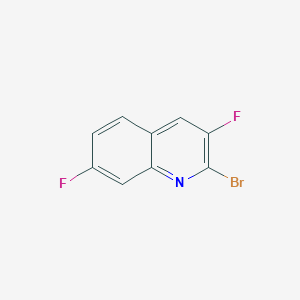
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
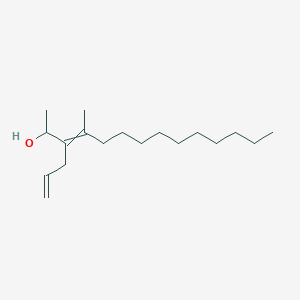
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
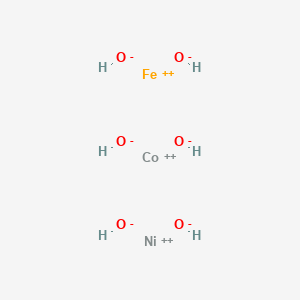

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
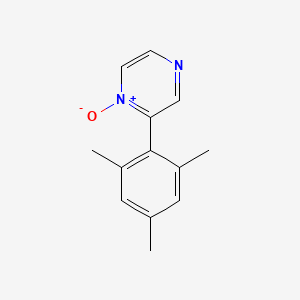
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)
